Dichlorodimethylsilane

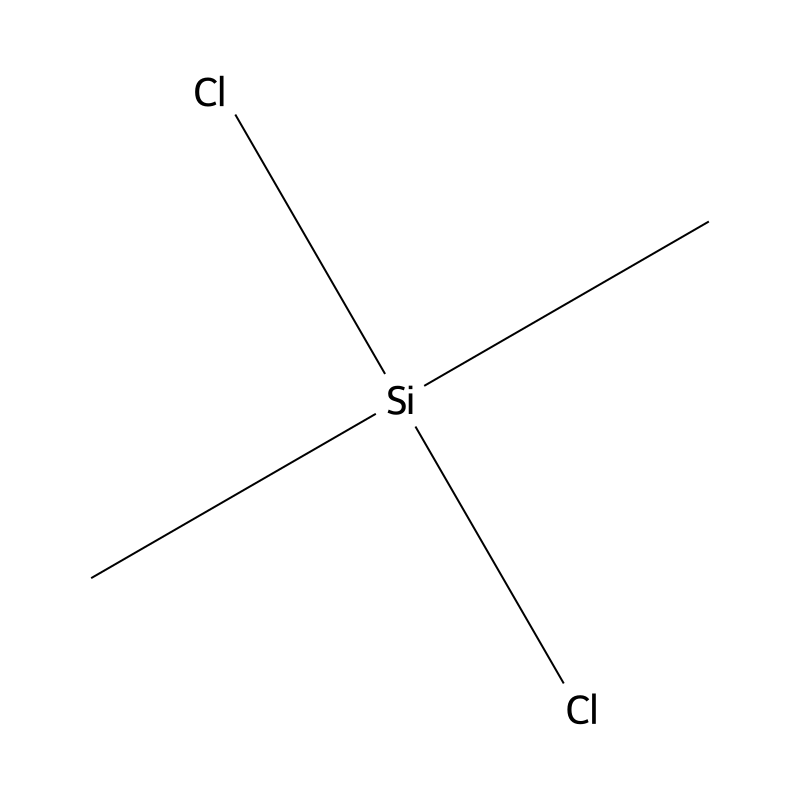

(CH3)2SiCl2

C2H6Cl2Si

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)2SiCl2

C2H6Cl2Si

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in benzene and ether

Solubility in water: reaction

Synonyms

Canonical SMILES

Synthesis of Silicones

One of the most important applications of DDMS is in the synthesis of silicones. Silicones are polymers that consist of alternating silicon and oxygen atoms, with organic groups attached to the silicon atoms. They are known for their unique properties, such as heat resistance, chemical stability, and water repellency.

DDMS can be used to produce a variety of different types of silicones, including:

- Polydimethylsiloxane (PDMS): PDMS is a widely used silicone that is known for its biocompatibility and elastomeric properties. It is used in a variety of applications, such as medical devices, sealants, and adhesives. Source: Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity - PMC - NCBI:

- Silicone oils: Silicone oils are used in a variety of applications, including lubricants, heat transfer fluids, and electrical insulators. Source: Dichlorodimethylsilane | Sigma-Aldrich

Other Research Applications

DDMS is also used in a variety of other research applications, including:

- As a silylating agent: DDMS can be used to introduce a silyl group (SiR3) into organic molecules. This can be useful for protecting functional groups or modifying the properties of molecules. Source: PubChem - Dichlorodimethylsilane | C2H6Cl2Si | CID 6398:

- As a precursor for the synthesis of other organosilicon compounds: DDMS can be used as a starting material for the synthesis of a variety of other organosilicon compounds, such as silanes, siloxanes, and silsesquioxanes. These compounds have a wide range of potential applications in areas such as electronics, materials science, and medicine.

Dichlorodimethylsilane, with the chemical formula Si(CH₃)₂Cl₂, is an organosilicon compound characterized as a colorless liquid at room temperature. It has a sharp, pungent odor due to the presence of hydrogen chloride, a byproduct of its reactions with moisture. This compound is primarily utilized in the synthesis of silicones and polysilanes, making it a crucial precursor in various industrial applications .

DMDCS is a hazardous material due to its following properties:

- Toxicity: Harmful if swallowed, toxic if inhaled. Causes severe skin burns and eye damage [].

- Flammability: Highly flammable liquid and vapor with a low flash point. Can ignite spontaneously in moist air [].

- Reactivity: Reacts violently with water, releasing hydrochloric acid fumes, which are corrosive and toxic.

Due to these hazards, proper handling procedures and personal protective equipment (PPE) are crucial when working with DMDCS [].

Further Considerations:

- Mechanism of Action: DMDCS itself does not have a specific biological mechanism of action. However, the siloxane polymers formed upon its hydrolysis can have various properties depending on their structure. Some siloxanes can be biocompatible and are used in medical applications [].

- Case Studies: Research on the use of DMDCS-derived siloxane polymers in various applications, such as anti-fouling coatings or drug delivery systems, can be found in the scientific literature.

Dichlorodimethylsilane is highly reactive, particularly with water, leading to vigorous hydrolysis that produces hydrogen chloride gas and siloxanes. The primary reaction can be represented as:

In addition to hydrolysis, it can react with alcohols to form siloxanes:

This compound also acts as a chlorination agent and participates in various organic synthesis reactions .

Dichlorodimethylsilane exhibits significant toxicity. Exposure can lead to severe irritation of the respiratory tract, skin, and eyes. Inhalation may cause symptoms such as coughing, dyspnea, and pulmonary edema. Ingestion can result in serious gastrointestinal burns and systemic toxicity . The compound is classified as harmful by inhalation and contact with water liberates toxic gases, necessitating careful handling in laboratory and industrial settings.

The primary method for synthesizing dichlorodimethylsilane is through the Rochow process, which involves passing methyl chloride over silicon in the presence of a copper catalyst at elevated temperatures (approximately 300 °C). The reaction can be summarized as follows:

Alternative methods include Grignard reactions involving methyl chloride and silicon tetrachloride .

Dichlorodimethylsilane is predominantly used in the production of silicones, which have applications ranging from sealants and adhesives to lubricants and medical devices. Additionally, it serves as a precursor for polysilanes used in the fabrication of silicon carbide and other advanced materials. Its ability to modify surfaces makes it valuable in coatings that enhance properties such as hydrophobicity or adhesion .

Studies on the interactions of dichlorodimethylsilane with various substrates have revealed its potential in modifying surface properties. For instance, it has been utilized in synthesizing silica nanoparticles with tailored hydrophilic or hydrophobic characteristics through catalytic reactions involving ammonium hydroxide and tetraethyl orthosilicate .

Dichlorodimethylsilane belongs to a broader class of chlorosilanes. Here are some similar compounds along with their unique characteristics:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Dimethylchlorosilane | Si(CH₃)Cl₃ | Used primarily for producing silicones; less toxic than dichlorodimethylsilane. |

| Trimethylchlorosilane | Si(CH₃)₃Cl | More stable; used in silicone polymer synthesis but less reactive than dichlorodimethylsilane. |

| Diphenyldichlorosilane | Si(C₆H₅)₂Cl₂ | Utilized for protective group chemistry; differs significantly in reactivity compared to dichlorodimethylsilane. |

Dichlorodimethylsilane's unique combination of reactivity and application versatility distinguishes it from these similar compounds, particularly its role as a precursor for more complex siloxanes and silicones .

Dichlorodimethylsilane, often referred to as DMDS in industrial settings, represents approximately 80-90% of the product stream in commercial silicone monomer production. Its synthesis has evolved significantly since the first organosilicon compounds were reported by Charles Friedel and James Crafts in 1863. Initially, these compounds were prepared through reactions between diethylzinc and silicon tetrachloride, but this approach suffered from numerous experimental limitations.

Direct Synthesis Techniques

The direct synthesis, also known as the Direct Process, Rochow Process, or Müller-Rochow Process, revolutionized organosilicon chemistry when it was independently developed by Eugene G. Rochow and Richard Müller in the early 1940s. This breakthrough came in response to increasing demands for better insulators for electric motors and sealing materials for aircraft engines during World War II.

The direct process has become the dominant industrial method for producing dichlorodimethylsilane, with global production reaching approximately 1.4 million tons annually. The process involves the copper-catalyzed reaction of elemental silicon with methyl chloride in a fluidized bed reactor.

Methyl Chloride-Silicon Reaction Dynamics

The fundamental reaction in direct synthesis can be represented by the equation:

2CH₃Cl + Si → (CH₃)₂SiCl₂

This seemingly simple reaction belies a complex mechanism that, despite decades of research, is still not completely understood. The reaction conditions typically involve:

- Temperature range: 250-350°C

- Pressure: 2-5 bar

- Silicon conversion: 90-98%

- Methyl chloride conversion: 30-90%

The direct process produces multiple methylchlorosilanes simultaneously, which are separated through fractional distillation. The distribution of products is shown in Table 1.

Table 1: Product Distribution in Direct Synthesis

| Product | Chemical Formula | Yield (%) | Boiling Point (°C) |

|---|---|---|---|

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 80-90 | 70.0 |

| Methyltrichlorosilane | CH₃SiCl₃ | 5-15 | 65.7 |

| Methyldichlorosilane | CH₃SiHCl₂ | 3-5 | 40.7 |

| Trimethylchlorosilane | (CH₃)₃SiCl | 3-5 | 57.3 |

The reaction dynamics are highly sensitive to multiple factors, including catalyst composition, reactor design, fluidization parameters, and the presence of promoters or inhibitors. Research by Wang et al. found that superficial gas velocities, bed temperature, bed heights, and particle size all have vital effects on reaction rates and selectivity toward dimethyldichlorosilane.

Copper-Catalyzed High-Temperature Processes

The copper catalyst plays an essential role in the direct synthesis process. Early methods developed by Rochow involved passing methyl chloride through a heated tube packed with ground silicon and copper(I) chloride. Modern industrial processes have evolved to use:

- Finely ground silicon in a fluidized bed reactor

- Temperature approximately 300°C

- Catalyst applied as Cu₂O

- Methyl chloride passed through the reactor

The catalytic mechanism is believed to involve the formation of intermetallic compounds between copper and silicon, with an approximate composition of Cu₃Si. This intermediate facilitates the formation of Si-Cl and Si-Me bonds, with the copper catalyst cycling between oxidation states during the reaction. The close proximity of Si-Cl bonds to copper-chloromethane "adducts" allows for the formation of Me-SiCl units, leading ultimately to the release of dimethyldichlorosilane.

Recent innovations in catalytic systems include bi-component catalysts comprising CuCl and metallic copper, which have demonstrated improved activity and selectivity. Wang et al. reported that using 10-30% CuCl in the catalyst mixture decreased the induction period of the reaction, improved selectivity in the early stages, and provided a longer stable reaction period.

Role of Alloy Systems and Metal Additives

The direct synthesis process is remarkably sensitive to metal additives, which can function as promoters or inhibitors depending on their concentration and the reaction conditions. Several key promoters have been extensively studied:

Zinc: Functions as a catalyst promoter, enhancing the formation of Cu₃Si when added before the reaction. It improves selectivity for dimethyldichlorosilane but can deactivate the reaction if present in excess. ZnCl₂ and ZnSO₄ are typically added in quantities up to 0.2% to increase activity and selectivity.

Tin: Accelerates the consumption of Cu₃Si. When added during the reaction, tin leads to a drastic reduction of Cu₃Si coupled with a temporary increase in dimethyldichlorosilane formation. Studies suggest that tin works synergistically with zinc and aluminum by lowering the melting points and surface tensions of catalyst/promoter alloys that form on the surface.

Aluminum: Particularly important when using technical grade silicon, aluminum appears to work synergistically with tin. Research shows that promotion with tin alone can significantly decrease both reaction rate and selectivity when using high-purity silicon, but the presence of aluminum impurities in technical grade silicon changes this dynamic.

Other metal additives that influence the reaction include:

- Antimony: Promotes and accelerates conversion

- Lead: Inhibits the reaction even in trace amounts

- Magnesium, calcium, bismuth, arsenic, and cadmium: Act as promoters under specific conditions

The complex interplay between these metals provides opportunities for fine-tuning reaction selectivity. Recent research suggests that the regulation of the direct synthesis process is related to the balance between production and consumption of Cu₃Si.

By-Product Utilization Strategies

Industrial production of dichloromethyldichlorosilane via direct synthesis generates significant quantities of monomethyl trichlorosilane (CH3SiCl3) and trimethylchlorosilane ((CH3)3SiCl), which collectively account for 10–15% of total output [5]. These by-products exhibit limited commercial utility and pose environmental risks due to their reactivity with atmospheric moisture, necessitating strategies for their conversion into high-value dichlorodimethylsilane.

A prominent approach involves ionic liquid-catalyzed disproportionation, where aluminum chloride (AlCl3)-modified catalysts facilitate the interconversion of monomethyl trichlorosilane and trimethylchlorosilane into dichlorodimethylsilane [5]. For example, a biphasic system employing 1-butyl-3-methylimidazolium chloride/AlCl3 ionic liquids achieves 85–92% dichlorodimethylsilane selectivity at 50–80°C, effectively repurposing 98% of by-product streams [5]. This method reduces reliance on fractional distillation while aligning with circular economy principles.

Table 1: By-product conversion efficiencies in disproportionation systems

| Catalyst System | Temperature (°C) | Dichlorodimethylsilane Yield (%) | By-Product Utilization (%) |

|---|---|---|---|

| AlCl3/ZSM-5@MIL-53(Al) [6] | 120 | 89 | 95 |

| [BMIM]Cl/AlCl3 [5] | 70 | 92 | 98 |

| NaBH4/THF [7] | 25 | 78 | 82 |

Catalytic Mechanisms in Disproportionation

The redistribution mechanism proceeds through Lewis acid-mediated cleavage of Si–Cl and Si–C bonds, with density functional theory (DFT) calculations revealing distinct pathways for Brønsted and Lewis acid catalysts [6]. ZSM-5(5T)@MIL-53(Al) core–shell catalysts modified with AlCl3 generate Lewis acid sites that lower the activation energy of Si–Cl bond heterolysis to 42.3 kJ/mol, compared to 68.9 kJ/mol for Brønsted acid sites in unmodified catalysts [6].

Borohydride catalysts introduce an alternative mechanism via nucleophilic attack at silicon centers. Sodium borohydride in tetrahydrofuran facilitates hydride transfer to monomethyl trichlorosilane, forming transient hypervalent silicon intermediates that undergo chloride elimination to yield dichlorodimethylsilane [7]. This pathway exhibits first-order kinetics with respect to borohydride concentration ($$k = 1.2 \times 10^{-3}$$ s$$^{-1}$$ at 25°C) [7].

Redistribution Pathways for Monomer Recovery

Redistribution reactions enable the recovery of dichlorodimethylsilane from mixed chlorosilane streams through two primary pathways:

- Symmetrization of asymmetric chlorosilanes:

Monomethyl trichlorosilane disproportionates via the equilibrium:

$$

2\, \text{CH}3\text{SiCl}3 \leftrightarrow \text{Cl}2\text{Si(CH}3\text{)}2 + \text{SiCl}4

$$

Aluminum chloride catalysts shift this equilibrium by sequestering silicon tetrachloride (SiCl4), achieving 76% dichlorodimethylsilane recovery at 150°C [4].

- Cross-disproportionation:

Trimethylchlorosilane reacts with monomethyl trichlorosilane in the presence of CuAl2O4 spinel catalysts:

$$

\text{(CH}3\text{)}3\text{SiCl} + \text{CH}3\text{SiCl}3 \rightarrow 2\, \text{Cl}2\text{Si(CH}3\text{)}_2

$$

This pathway dominates in fluidized bed reactors, producing dichlorodimethylsilane at 320 g·L$$^{-1}$$·h$$^{-1}$$ with 94% selectivity [4].

Physical Description

Liquid

COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Boiling Point

70.3 °C

71 °C

Flash Point

16 °F (-18 °C) (open cup)[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)

-9 °C c.c.

Vapor Density

4.45 (Air= 1)

Relative vapor density (air = 1): 4.4

Density

1.064 g/cu cm at 25 °C

Relative density (water = 1): 1.07

Odor

Melting Point

-16 °C

-76 °C

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

144.31 mmHg

144 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 14.5

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

Transportation equipment manufacturing

Silane, dichlorodimethyl-: ACTIVE

Analytic Laboratory Methods

Storage Conditions

Dimethyldichlorosilane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) since violent reactions occur. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area away from water, steam, or moisture because toxic and corrosive hydrogen chloride gas can be produced. Do not store at temperatures above 122 °F/50 °C. Sources of ignition, such as smoking and open flames, are prohibited where dimethyldichlorosilane is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of dimethyl dichlorosilane should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of dimethyldichlorosilane.

Dates

Facile single-molecule pull-down assay for analysis of endogenous proteins

Benjamin Croop, Kyu Young HanPMID: 30769341 DOI: 10.1088/1478-3975/ab0792

Abstract

The single-molecule pull-down (SiMPull) assay analyzes molecular complexes in physiological conditions from cell or tissue lysates. Currently the approach requires a lengthy sample preparation process, which has largely prevented the widespread adoption of this technique in bioanalysis. Here, we present a simplified SiMPull assay based upon dichlorodimethylsilane-Tween-20 passivation and F(ab) fragment labeling. Our passivation is a much shorter process than the standard polyethylene glycol passivation used in most single-molecule studies. The use of F(ab) fragments for indirect fluorescent labeling rather than divalent F(ab')or whole IgG antibodies allows for the pre-incubation of the detection antibodies, reducing the sample preparation time for single-molecule immunoprecipitation samples. We examine the applicability of our approach to recombinant proteins and endogenous proteins from mammalian cell lysates.

Compartmentalization of bacteria in microcapsules

Judith van Wijk, Tiaan Heunis, Elrika Harmzen, Leon M T Dicks, Jan Meuldijk, Bert KlumpermanPMID: 25351443 DOI: 10.1039/c4cc04901b

Abstract

Lactobacillus plantarum strain 423 was encapsulated in hollow poly(organosiloxane) microcapsules by templating water-in-oil Pickering emulsion droplets via the interfacial reaction of alkylchlorosilanes. The bacteria were suspended in growth medium or buffer to protect the cells against pH changes during the interfacial reactions with alkylchlorosilanes. The results of this work open up novel avenues for the encapsulation of microbial cells.Nanowear of salivary films vs. substratum wettability

J Sotres, T Pettersson, L Lindh, T ArnebrantPMID: 22875480 DOI: 10.1177/0022034512456704

Abstract

The pellicle serves as a multifunctional protective layer, providing, e.g., lubrication and remineralization and also acting as a diffusion barrier. In addition, since the formation of the pellicle precedes the adhesion of micro-organisms, it is also important as a conditioning film. We present a novel approach to study the influence of the water wettability of solid surfaces on the strength of adsorbed salivary films. It is based on studying the wear resistance of the films with an atomic force microscope operated in the friction force spectroscopy mode. This methodology provides the strength of the films in terms of the forces needed for breaking and removing them. Our results indicate that these forces are highly dependent on the water wettability of the underlying substrata, decreasing with increasing hydrophobicity. Thus, this study provides valuable information for the design of materials exposed in the oral cavity, i.e., materials that will minimize plaque formation and be easy to clean.Effect of the addition of silanated silica on the mechanical properties of microwave heat-cured acrylic resin

Lucas H da Silva, Sabrina A Feitosa, Marcia C Valera, Maria A M de Araujo, Rubens N TangoPMID: 22225509 DOI: 10.1111/j.1741-2358.2011.00604.x

Abstract

The purpose of this study was to evaluate the flexural strength and Vickers hardness of a microwave energy heat-cured acrylic resin by adding different concentrations of silane surface-treated nanoparticle silica.Acrylic resin specimens with dimensions of 65 × 10 × 2.5 mm were formed and divided into five experimental groups (n = 10) according to the silica concentration added to the acrylic resin mass (weight %) prior to polymerisation : G1, without silica; G2, 0.1% silica; G3, 0.5% silica; G4, 1.0% silica; and G5, 5.0% silica. The specimens were submitted to a three-point flexural strength test and to the Vickers hardness test (HVN). The data obtained were statistically analysed by anova and the Tukey test (α = 0.05).

Regarding flexural strength, G5 differed from the other experimental groups (G1, G2, G3 and G4) presenting the lowest mean, while G4 presented a significantly higher mean, with the exception of group G3. Regarding Vickers hardness, a decrease in values was observed, in which G1 presented the highest hardness compared with the other experimental groups.

Incorporating surface-treated silica resulted in direct benefits in the flexural strength of the acrylic resin activated by microwave energy; however, similar results were not achieved for hardness.

Synthesis of polypyrrole nanoparticles and its grafting with silica gel for selective binding of chromium(VI)

P Mondal, K Roy, S P Bayen, P ChowdhuryPMID: 21238740 DOI: 10.1016/j.talanta.2010.11.037

Abstract

Polypyrrole nanoparticles of desired structure have been synthesized through simple micelle technique. It is then grafted with functionalized silica gel to develop a novel organic-inorganic hybrid material. The role of dimethyl dichloro silane (coupling agent) in grafting is demonstrated. The nanoparticles are characterized by TEM, SEM and TGA. Grafting reactions are evaluated by spectral (FTIR) analysis and chemical test. The Cr(VI) binding behavior of the composite is studied in various pH of the medium. The selectivity in binding Cr(VI) is monitored. The metal ion adsorption capacity and surface area of the material are found to be 38 mg/g and 235 m(2)/g, respectively.The use of dynamic surface chemistries to control msc isolation and function

J M Curran, F Pu, R Chen, J A HuntPMID: 21489621 DOI: 10.1016/j.biomaterials.2011.03.045

Abstract

Material modifications can be used to induce cell responses, in particular-CH(3) and -NH(2) have shown potential in enhancing the ability of a material to support mesenchymal stem cell (MSC) adhesion and differentiation. Currently this process is variable, due to the lack of definition of controlled contextual presentation of the chemical group of interest across the surface. This paper defines the potential of -CH(3) modified surfaces, with optimised dynamic surface chemistry, to manipulate initial MSC adhesive events, integrin binding, and subsequent cell function. An array of -CH(3) silane modified glass substrates was produced using different -CH(3) chain lengths and mechanisms of bonding to the base substrate. We show that changing the chain length affects the ability of the surfaces to support viable adult MSC adhesion, directly related to induced FGF release, and expression of STRO-1, CD29, 73, 90 and 105. Chlorodimethyloctylsilane (ODMCS) modified surfaces resulted in significant increases of associated adult MSC markers compared to all other -CH(3) modified and control substrates. In contrast Dichlorodimethylsilane (DMDCS) modified surfaces did not support adult MSC adhesion due to high levels of early FGF release, which had an inhibitory effect on adult MSC culture, but enhanced the efficiency and cell selective properties of the substrate in isolation of multi-potent progenitor/MSC from adult human whole blood. Incorporation of optimised -CH(3) groups is a cost effective route for producing substrates that significantly enhance MSC isolation and expansion, highlighting the potential of the optimised substrates to replace RGD and fibronectin modifications in selected applications.Decoupling the contribution of surface energy and surface area on the cohesion of pharmaceutical powders

Umang V Shah, Dolapo Olusanmi, Ajit S Narang, Munir A Hussain, Michael J Tobyn, Steve J Hinder, Jerry Y Y HengPMID: 25037862 DOI: 10.1007/s11095-014-1459-3

Abstract

Surface area and surface energy of pharmaceutical powders are affected by milling and may influence formulation, performance and handling. This study aims to decouple the contribution of surface area and surface energy, and to quantify each of these factors, on cohesion.Mefenamic acid was processed by cryogenic milling. Surface energy heterogeneity was determined using a Surface Energy Analyser (SEA) and cohesion measured using a uniaxial compression test. To decouple the surface area and surface energy contributions, milled mefenamic acid was "normalised" by silanisation with methyl groups, confirmed using X-ray Photoelectron Spectroscopy.

Both dispersive and acid-base surface energies were found to increase with increasing milling time. Cohesion was also found to increase with increasing milling time. Silanised mefenamic acid possessed a homogenous surface with a surface energy of 33.1 ± 1.4 mJ/m(2) , for all milled samples. The cohesion for silanised mefenamic acid was greatly reduced, and the difference in the cohesion can be attributed solely to the increase in surface area. For mefenamic acid, the contribution from surface energy and surface area on cohesion was quantified to be 57% and 43%, respectively.

Here, we report an approach for decoupling and quantifying the contribution from surface area and surface energy on powder cohesion.

An improved surface passivation method for single-molecule studies

Boyang Hua, Kyu Young Han, Ruobo Zhou, Hajin Kim, Xinghua Shi, Sanjaya C Abeysirigunawardena, Ankur Jain, Digvijay Singh, Vasudha Aggarwal, Sarah A Woodson, Taekjip HaPMID: 25306544 DOI: 10.1038/nmeth.3143

Abstract

We report a surface passivation method based on dichlorodimethylsilane (DDS)-Tween-20 for in vitro single-molecule studies, which, under the conditions tested here, more efficiently prevented nonspecific binding of biomolecules than the standard poly(ethylene glycol) surface. The DDS-Tween-20 surface was simple and inexpensive to prepare and did not perturb the behavior and activities of tethered biomolecules. It can also be used for single-molecule imaging in the presence of high concentrations of labeled species in solution.Periodic nanotemplating by selective deposition of electroless gold island films on particle-lithographed dimethyldichlorosilane layers

Wonmi Ahn, D Keith RoperPMID: 20565129 DOI: 10.1021/nn100338f